7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
The compound 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 7 with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group. At position 3, a 4-methoxybenzyl moiety is attached. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in medicinal or agrochemical research, given the prevalence of quinazoline derivatives in such applications .
Eigenschaften
Molekularformel |
C24H17FN4O4 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
InChI-Schlüssel |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure includes a quinazoline core substituted with a fluorophenyl oxadiazole and a methoxybenzyl group. The molecular formula is , with a molecular weight of approximately 353.3073 g/mol. The presence of the oxadiazole moiety is significant as it is often associated with enhanced biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the in vitro cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular Carcinoma (HePG-2) | 29.47 |
| Mammary Gland Breast Cancer (MCF-7) | 45.20 |
| Human Prostate Cancer (PC3) | 53.10 |
| Colorectal Carcinoma (HCT-116) | 27.05 |
These results indicate that the compound exhibits moderate cytotoxic activity across the tested cancer cell lines, with the lowest IC50 values observed in HePG-2 and HCT-116 cells, suggesting a potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. For instance, compounds similar to this one have been shown to inhibit topoisomerase II and EGFR-TK pathways, which are critical in cancer cell division and survival . Additionally, cell cycle analysis indicates that these compounds can induce apoptosis in cancer cells by arresting them at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The following table outlines its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 80 mg/mL |
| Escherichia coli | 10 | 75 mg/mL |
| Candida albicans | 11 | 77 mg/mL |
The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Studies
Several studies have focused on synthesizing and evaluating quinazoline derivatives for their biological activities:
- Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and assessed their anticancer efficacy using MTT assays on various cancer cell lines, highlighting that compounds similar to our target showed significant cytotoxic effects with varying IC50 values .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of quinazoline derivatives against multiple bacterial strains using agar diffusion methods, confirming moderate to strong inhibition zones compared to standard antibiotics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in vitro against various cancer cell lines. For instance, quinazolines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as the inhibition of tyrosine kinases . The specific structure of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione may enhance its potency due to the presence of fluorine and methoxy substituents which can influence biological activity.
Antimicrobial Properties
Research indicates that quinazoline derivatives possess antimicrobial properties effective against a range of bacteria and fungi. The introduction of oxadiazole moieties in the structure can further enhance these properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Future investigations into the antimicrobial efficacy of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione could provide insights into its potential as a therapeutic agent.
Anti-inflammatory Effects
Quinazolines are also recognized for their anti-inflammatory effects. The compound could potentially inhibit inflammatory pathways by modulating cytokine production or inhibiting enzymes involved in inflammation . Preliminary studies on related compounds suggest that they may reduce inflammation in various models of disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of fluorine atoms and methoxy groups can significantly affect the lipophilicity and electronic properties of the molecule, thus influencing its interaction with biological targets .
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and enhances binding affinity to targets |
| Methoxy Group | Modulates electronic properties improving selectivity |
Case Studies
Several studies have documented the biological evaluation of quinazoline derivatives similar to 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione:
- Antiviral Activity : A study demonstrated that certain quinazolines exhibited potent antiviral activity against vaccinia virus with EC50 values significantly lower than those of standard antiviral drugs .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines and found notable reductions in cell viability at micromolar concentrations .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison of Quinazoline Derivatives
Key Structural Differences and Implications
Substituents on the Heterocyclic Ring
- The target compound’s 3-fluorophenyl group on the oxadiazole contrasts with the 4-chlorophenyl in ’s analogue. Fluorine’s strong electronegativity may enhance metabolic stability and binding affinity compared to chlorine, which is bulkier and less electronegative .
- The 3,4-dimethoxyphenyl substituent in ’s compound introduces two electron-donating groups, likely increasing lipophilicity and membrane permeability, a trait advantageous in agrochemicals .
Position of Methoxy on Benzyl Group
- The target’s 4-methoxybenzyl vs. the 2-methoxybenzyl in alters steric and electronic effects. The para-methoxy group may allow better planar alignment with target proteins, while ortho-substitution could hinder rotation, affecting binding .
Core Heterocycle Variations
Hypothesized Bioactivity
- Antifungal Potential: The fluorine atom in the target compound mirrors fluquinconazole’s structure, which is effective against fungal pathogens .
- Selectivity : The oxadiazole ring’s rigidity may improve selectivity compared to triazole-containing analogues, reducing off-target effects.
Vorbereitungsmethoden
Formation of the Quinazoline-2,4(1H,3H)-Dione Core
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A base-promoted S<sub>N</sub>Ar reaction using cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) enables the coupling of ortho-fluorobenzamides with amides under transition-metal-free conditions. For example, N-methylbenzamide reacts with benzamide in DMSO at 135°C for 24 hours to yield 3-methyl-2-phenylquinazolin-4(3H)-one in 70% yield.
Key Reaction Parameters :
Introduction of the 4-Methoxybenzyl Group
The 3-position of the quinazoline-dione core is functionalized via N-alkylation. Treatment with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base affords the 3-(4-methoxybenzyl) intermediate. Anhydrous conditions and catalytic potassium iodide (KI) enhance reactivity by mitigating halide displacement side reactions.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K<sub>2</sub>CO<sub>3</sub> (1.2 equiv) | Prevents over-alkylation |
| Reaction Time | 24 hours | Ensures complete substitution |
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of amidoximes with carboxylic acid derivatives. A two-step protocol involves:
-
Amidoxime Formation : Reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water.
-
Cyclization : Coupling the amidoxime with a pre-functionalized quinazoline-dione bearing a carboxylic acid group at the 7-position, using N,N’-carbonyldiimidazole (CDI) as an activating agent.
Critical Notes :
-
The 3-fluorophenyl group enhances metabolic stability and target binding affinity.
-
Microwave-assisted synthesis reduces cyclization time from 12 hours to 30 minutes while maintaining yields >80%.
One-Pot Tandem Synthesis for Streamlined Production
Integrated Quinazoline and Oxadiazole Formation
A patent-derived method (AU2008337382A1) describes a tandem approach combining quinazoline-dione synthesis with oxadiazole cyclization. The process uses N,N’-dimethylacetamide (DMA) as a high-boiling solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Scheme :
-
Anthranilic acid + 4-methoxybenzylamine → N-(4-methoxybenzyl)anthranilamide
-
Cyclization with phosgene equivalent → 3-(4-methoxybenzyl)quinazoline-2,4-dione
-
Amidoxime coupling → 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl) product
Advantages :
-
Eliminates intermediate purification steps
Green Chemistry Approaches Using Sustainable Reagents
Mechanochemical Synthesis
Ball-milling techniques avoid toxic solvents and reduce energy consumption. A mixture of quinazoline-dione precursor, 3-fluorophenylamidoxime, and potassium phosphate tribasic (K<sub>3</sub>PO<sub>4</sub>) is milled at 30 Hz for 2 hours, achieving 78% yield.
Comparative Analysis :
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | DMF | 24 | 72 |
| Microwave | DMF | 0.5 | 81 |
| Mechanochemical | Solvent-free | 2 | 78 |
Aqueous-Phase Cyclization
Water-tolerant conditions using β-cyclodextrin as a supramolecular catalyst enable oxadiazole formation at 90°C. This method reduces organic waste and achieves 70% yield with >99% purity.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual amidoxime and dimeric byproducts. Optimal conditions:
-
Column Temperature : 40°C
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | Amidoxime + 3-fluorophenylacetic acid, POCl₃, 80°C | 65–70 | >95% |
| Quinazoline Coupling | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 60°C | 55–60 | >90% |
Basic: Which analytical methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, fluorophenyl protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₅H₁₈FN₃O₄: 452.1352) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if single crystals are obtained) .
Q. Table 2: Key Spectroscopic Signatures
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-Methoxybenzyl | 3.8 (s, OCH₃), 4.9 (s, CH₂) | 55.2 (OCH₃), 42.1 (CH₂) |
| Oxadiazole C-5 | - | 167.5 |
Basic: How is the compound’s biological activity assessed in preliminary studies?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATPase activity) .
Q. Table 3: Representative Biological Activity Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 12.5 µg/mL | |
| Anticancer | HeLa Cells | IC₅₀ = 8.7 µM |
Advanced: What molecular interactions drive its mechanism of action?
Methodological Answer:
- Molecular Docking : Predict binding to kinase ATP pockets (e.g., EGFR) via hydrogen bonding with oxadiazole N-atoms and hydrophobic interactions with fluorophenyl/methoxybenzyl groups .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to validate target engagement .
- Mutagenesis Studies : Identify critical residues (e.g., Lys745 in EGFR) for functional validation .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate activity contributors .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-quinazoline hybrids) to identify trends .
Advanced: What challenges arise in in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling?
Methodological Answer:
- Bioavailability Optimization : Address poor solubility via nanoformulation (e.g., PEGylated liposomes) .
- Metabolic Stability : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation of methoxybenzyl) .
- Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ determination) and hepatorenal function tests .
Advanced: How to design SAR studies for enhanced selectivity?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varying electron-withdrawing/donating groups on the phenyl rings .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Off-Target Screening : Profile against related enzymes (e.g., CDK2 vs. CDK4) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
